3-Chloro-1,2,4-triazole is a chemical compound with the molecular formula and a molecular weight of approximately 103.51 g/mol. It is characterized by the presence of a chlorine atom at the third position of the 1,2,4-triazole ring structure. This compound is recognized for its unique properties and versatility in various chemical applications. Its structure can be represented as follows:
textN / \ N C | | Cl N
3-Chloro-1,2,4-triazole is soluble in water and exhibits significant biological activity, making it a subject of interest in medicinal chemistry and agricultural applications .
3-Chloro-1,2,4-triazole exhibits notable biological activities:
Several methods are employed for synthesizing 3-chloro-1,2,4-triazole:
3-Chloro-1,2,4-triazole finds applications across multiple fields:
Studies on interaction mechanisms involving 3-chloro-1,2,4-triazole are crucial for understanding its biological effects:
Several compounds share structural similarities with 3-chloro-1,2,4-triazole. Here are a few notable examples:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1H-1,2,4-Triazole | 288-88-0 | 0.67 | Commonly used as an intermediate in pharmaceuticals. |
| 5-Amino-1H-1,2,4-triazole | 10449-20-6 | 0.65 | Exhibits different biological activities compared to 3-chloro derivative. |
| 3-Amino-1H-1,2,4-triazole | 6818-99-1 | 0.56 | Used primarily in agricultural applications. |
| 4-Chloro-1H-1,2,4-triazole | 41253-21-8 | 0.50 | Displays distinct reactivity patterns compared to its analogs. |
The uniqueness of 3-chloro-1,2,4-triazole lies in its specific chlorine substitution pattern and resultant biological activity profile compared to other triazoles.
The classical synthetic approaches for 3-chloro-1,2,4-triazole derivatives primarily rely on cyclization reactions involving nitrogen-containing precursors. These methods have been extensively developed and refined over decades, establishing reliable pathways for triazole ring formation.
The thiosemicarbazide cyclization approach represents one of the most fundamental classical routes for 1,2,4-triazole synthesis. This method involves the ring closure of appropriately substituted thiosemicarbazide derivatives under alkaline conditions [2]. The process typically utilizes thiosemicarbazide as the starting material, which undergoes condensation with aromatic carboxylic acids or their derivatives. The reaction proceeds through the formation of acyl thiosemicarbazide intermediates, followed by intramolecular cyclization to form the triazole ring system.
The optimal reaction conditions for this method involve heating at temperatures ranging from 165-170°C for periods of 30 minutes to several hours [2]. The yields obtained through this classical approach typically range from 62-79%, depending on the specific substituents and reaction conditions employed. The mechanism involves nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon, followed by elimination of hydrogen sulfide to complete the ring closure.
Another well-established classical route involves the base-catalyzed cyclization of acyl thiosemicarbazide derivatives. This method employs aqueous sodium hydroxide or sodium ethoxide as the base, with the reaction typically conducted under reflux conditions at approximately 100°C [3]. The process begins with the formation of acyl thiosemicarbazide through the reaction of hydrazide compounds with carbon disulfide in the presence of potassium hydroxide.
The ring closure step involves the nucleophilic attack of the terminal amino group on the thiocarbonyl carbon, leading to the formation of the triazole ring with concurrent elimination of hydrogen sulfide. This method consistently produces yields in the range of 75-85%, making it a reliable synthetic pathway for laboratory-scale preparation of triazole derivatives [3].
The direct synthesis from hydrazine and formamide represents a particularly efficient classical approach for unsubstituted 1,2,4-triazole preparation. This method involves the reaction of hydrazine or its aqueous solutions with at least 2.5 molar equivalents of formamide at temperatures ranging from 140-210°C [4]. The process requires maintaining formamide in excess over the stoichiometric amount consumed in the reaction.
This synthetic route is notable for its exceptional yields of 92-98% with product purity levels of 94-98% [4]. The high efficiency of this method makes it particularly attractive for large-scale preparation of the parent triazole compound, which can subsequently be functionalized through various derivatization reactions including chlorination.
Table 1: Classical Synthetic Routes for 1,2,4-Triazole Derivatives
| Synthetic Method | Starting Materials | Temperature (°C) | Yield (%) | Key Reference |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | Thiosemicarbazide, aromatic carboxylic acids | 165-170 | 62-79 | [2] |
| Acyl Thiosemicarbazide Ring Closure | Acyl thiosemicarbazide, aqueous sodium hydroxide | Reflux (~100) | 75-85 | [3] |
| Hydrazine-Formamide Direct Synthesis | Hydrazine, formamide (≥2.5 molar excess) | 140-210 | 92-98 | [4] |
| Thermolysis of Thiosemicarbazone | Thiosemicarbazone derivatives | Variable | 70-85 | [3] |
| Formylthiosemicarbazide Cyclization | Formylthiosemicarbazide | >190 | 80-90 | [3] |
Contemporary synthetic methodologies for 3-chloro-1,2,4-triazole derivatives have evolved to incorporate advanced catalytic systems, green chemistry principles, and innovative reaction conditions that offer improved efficiency, selectivity, and environmental compatibility.
The copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry," has revolutionized triazole synthesis by providing highly efficient and regioselective pathways to substituted triazole derivatives [5] [6]. This method utilizes copper(I) catalysts such as copper iodide or copper sulfate with sodium ascorbate as reducing agent to facilitate the cycloaddition between organic azides and terminal alkynes.
The CuAAC reaction proceeds under mild conditions, typically at room temperature to 60°C, with reaction times ranging from 4-24 hours depending on the substrate reactivity [5]. The method consistently delivers yields of 79-88% and exhibits excellent functional group tolerance, making it suitable for the synthesis of complex triazole derivatives. The regioselectivity of this approach favors the formation of 1,4-disubstituted triazoles, providing predictable product outcomes.
Recent developments in base-promoted multicomponent reactions have provided efficient pathways for triazole synthesis under metal-free conditions [7]. These approaches utilize inorganic bases such as sodium carbonate or potassium carbonate to facilitate the formation of triazole rings through multicomponent coupling reactions. The method involves the simultaneous reaction of multiple components including 1,3-diones, nitrostyrenes, and hydrazones to construct complex triazole-containing molecular frameworks.
The base-promoted approach operates at temperatures ranging from room temperature to 80°C, with reaction times of 12-24 hours typically required for complete conversion [7]. Yields obtained through this methodology range from 70-95%, demonstrating good to excellent efficiency. The method is particularly attractive due to its metal-free nature, addressing environmental and cost considerations associated with metal-catalyzed processes.
Organocatalytic approaches to triazole synthesis have gained significant attention as sustainable alternatives to metal-catalyzed methods [8] [9]. These methodologies employ organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG) as catalysts for azide-carbonyl cycloaddition reactions. The approach utilizes cesium carbonate in dimethyl sulfoxide as a unique catalytic system to facilitate triazole formation from β-carbonyl phosphonates under mild conditions.
The reaction conditions are notably mild, with temperatures ranging from room temperature to 100°C and reaction times as short as 0.5-12 hours [9]. The method demonstrates excellent yields of 69-96% and high regioselectivity. The protocol provides access to diverse triazole substitution patterns, including 1,4-disubstituted, 1,5-disubstituted, and 1,4,5-trisubstituted triazoles with various functional groups.
Microwave-assisted synthetic methodologies have emerged as powerful tools for accelerating triazole formation reactions while maintaining high yields and selectivity [10]. These approaches utilize microwave irradiation at power levels of 50-300 watts to promote rapid heating and enhanced reaction kinetics. The method is particularly effective for the synthesis of substituted triazole derivatives from amide precursors and hydrazine derivatives.
Typical reaction conditions involve microwave irradiation at temperatures of 100-200°C for extremely short reaction times of 1-3 minutes [10]. The method consistently produces yields of 85-95%, demonstrating superior efficiency compared to conventional heating methods. The rapid reaction times and high yields make this approach particularly attractive for high-throughput synthesis and process optimization studies.
Mechanochemical synthesis using planetary ball mills represents an innovative solvent-free approach to triazole preparation [8]. This method employs mechanical energy to drive chemical transformations through grinding in the presence of appropriate grinding auxiliaries such as pyrogenic silica. The approach has been successfully applied to the synthesis of triazole derivatives from hydralazine hydrochloride and various carbonyl compounds.
The mechanochemical approach operates at room temperature with extremely short reaction times of 5-30 minutes, delivering exceptional yields of 90-96% [8]. The method offers significant advantages in terms of environmental impact, eliminating the need for organic solvents and reducing waste generation. The high efficiency and green chemistry profile make this approach particularly suitable for sustainable manufacturing processes.
Table 2: Modern Synthetic Approaches for 1,2,4-Triazole Derivatives
| Approach | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuI, CuSO4 + Na-ascorbate | RT to 60 | 4-24 hours | 79-88 | [5] [6] |
| Base-Promoted Multicomponent Synthesis | Na2CO3, K2CO3 | RT to 80 | 12-24 hours | 70-95 | [7] |
| Metal-Free Click Chemistry | Organocatalysts (DBU, TMG) | RT to 100 | 0.5-12 hours | 69-96 | [8] [9] |
| Microwave-Assisted Synthesis | Microwave irradiation (50-300W) | 100-200 | 1-3 minutes | 85-95 | [10] |
| Mechanochemical Ball Milling | Planetary ball mill + grinding auxiliaries | RT | 5-30 minutes | 90-96 | [8] |
The industrial production of 3-chloro-1,2,4-triazole requires careful consideration of scalability, safety, economic viability, and environmental impact. Modern industrial processes have evolved to incorporate continuous flow technologies, automated control systems, and optimized reaction conditions to ensure consistent product quality and high throughput.
Industrial-scale production increasingly relies on continuous flow reactor systems rather than traditional batch processes [12]. These systems offer several advantages including better heat and mass transfer, improved safety profiles, and consistent product quality. Continuous flow processes enable precise control of reaction parameters such as temperature, pressure, and residence time, leading to more reproducible outcomes and reduced batch-to-batch variation.
The implementation of continuous flow technology for triazole synthesis has been demonstrated in the production of 1,2,3-triazole using a three-step end-to-end continuous process starting from glyoxal and hydrazine [12]. This approach transforms heterogeneous batch reactions into homogeneous streamlined continuous flow systems, significantly reducing reaction times while maintaining high yields and purity.
Industrial production of 3-chloro-1,2,4-triazole typically involves large-scale chlorination of the parent triazole compound using established chlorinating agents . The most commonly employed chlorination methods include direct chlorination with thionyl chloride, treatment with phosphorus oxychloride, and halogen exchange reactions using appropriate chloride sources.
The direct chlorination approach using thionyl chloride in dichloromethane under reflux conditions provides yields of 75-85% with high selectivity . This method is preferred in industrial settings due to its reliability, scalability, and the availability of established purification protocols. The reaction typically proceeds at moderate temperatures with controlled addition of the chlorinating agent to manage heat evolution and minimize side product formation.
Industrial processes incorporate advanced process control systems to optimize reaction conditions and ensure consistent product quality . These systems monitor critical parameters such as temperature, pressure, pH, and conversion rates in real-time, enabling automatic adjustments to maintain optimal operating conditions. The use of statistical process control methods helps identify and minimize sources of variation in product quality.
Purification at industrial scale typically employs crystallization or distillation techniques rather than chromatographic methods used in laboratory settings . These methods are more economically viable for large-scale production and can be easily integrated into continuous production systems. Crystallization processes are optimized to achieve high product purity while minimizing waste generation and solvent consumption.
Nuclear magnetic resonance spectroscopy represents one of the most powerful tools for characterizing 3-chloro-1,2,4-triazole. The proton nuclear magnetic resonance spectrum provides crucial information about the molecular structure, tautomerism, and electronic environment of the compound [1] [2].
For 3-chloro-1,2,4-triazole, the characteristic proton nuclear magnetic resonance signals appear in the low-field region typical of aromatic heterocycles. The substitution pattern and electronic effects of the chlorine substituent significantly influence the chemical shift values observed [3].
The triazole ring protons exhibit characteristic downfield shifts due to the aromatic character of the five-membered ring system. The presence of the chlorine substituent introduces additional electronic effects that must be considered during spectral interpretation [2] [4].
Table 1: Characteristic Proton Chemical Shifts for 1,2,4-Triazole Derivatives
| Compound | Solvent | Chemical Shift (ppm) | Assignment |
|---|---|---|---|
| 1,2,4-Triazole | DMSO-d6 | 8.42 | Ring CH |
| 1,2,4-Triazole | D2O | 8.42 | Ring CH |
| 3-Amino-1,2,4-triazole | DMSO-d6 | 7.49 | Ring CH |
| 3-Nitro-1,2,4-triazole | DMSO-d6 | 8.91 | Ring CH |
Carbon-13 nuclear magnetic resonance spectroscopy provides essential information about the carbon framework of 3-chloro-1,2,4-triazole. The chlorine substituent significantly affects the chemical shifts of the triazole ring carbons through both inductive and mesomeric effects [1] [5].
The triazole ring carbons typically appear in the range of 140-160 ppm, consistent with aromatic heteroaromatic systems. The carbon bearing the chlorine substituent shows characteristic deshielding effects due to the electronegative nature of the halogen [4].
For related chloro-substituted triazole systems, studies have shown that the carbon chemical shifts are sensitive to the substitution pattern and tautomeric state of the molecule. The position of the chlorine substituent relative to the nitrogen atoms influences the observed chemical shifts through electronic effects [5].
Nitrogen-15 nuclear magnetic resonance spectroscopy provides direct information about the nitrogen atoms in the triazole ring system. This technique is particularly valuable for studying tautomerism and hydrogen bonding effects in 3-chloro-1,2,4-triazole [1] [2].
The three nitrogen atoms in the triazole ring exhibit distinct chemical shifts that reflect their different electronic environments. The nitrogen chemical shifts are sensitive to tautomeric state, substitution pattern, and intermolecular interactions [2].
For 1,2,4-triazole derivatives, characteristic nitrogen-15 chemical shift ranges have been established. The nitrogen atoms bonded to hydrogen typically appear at different chemical shifts compared to the non-protonated nitrogen [1] [2].
Table 2: Nitrogen-15 Chemical Shifts for 1,2,4-Triazole Systems
| Nitrogen Position | Chemical Shift Range (ppm) | Electronic Environment |
|---|---|---|
| N1 | -160 to -180 | Protonated nitrogen |
| N2 | -90 to -110 | Imine nitrogen |
| N4 | -190 to -210 | Protonated nitrogen |
Tautomerism in 3-chloro-1,2,4-triazole represents a significant aspect of its structural characterization. The compound can exist in multiple tautomeric forms, with the relative populations dependent on solvent, temperature, and electronic effects of the chlorine substituent [1] [2].
Nuclear magnetic resonance studies on related triazole systems have demonstrated that the 1,4-dihydro tautomer predominates in solution. For chloro-substituted systems, the electronic effects of the halogen substituent can influence the tautomeric equilibrium [1] [3].
The tautomeric behavior has been studied using multinuclear nuclear magnetic resonance techniques, including one-dimensional and two-dimensional experiments. These studies reveal that the tautomeric interconversion occurs rapidly on the nuclear magnetic resonance timescale in solution [1] [2].
Infrared spectroscopy provides valuable information about the molecular vibrations and functional groups present in 3-chloro-1,2,4-triazole. The characteristic vibrational frequencies allow for identification of the triazole ring system and the chlorine substituent effects [4] [6].
The triazole ring system exhibits characteristic absorption bands in the infrared spectrum. The carbon-nitrogen stretching vibrations appear in the range of 1600-1411 cm⁻¹, while nitrogen-nitrogen stretching modes are observed at 1570-1550 cm⁻¹ [4].
The presence of the chlorine substituent introduces additional vibrational modes and affects the ring vibrations through electronic coupling. The carbon-chlorine stretching vibration contributes to the characteristic fingerprint region of the spectrum [4].
Table 3: Characteristic Infrared Frequencies for 1,2,4-Triazole Derivatives
| Functional Group | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3200-3100 | Primary amine |
| C=N stretch | 1600-1411 | Triazole ring |
| N=N stretch | 1570-1550 | Triazole ring |
| C-Cl stretch | 800-600 | Carbon-chlorine |
The chlorine substituent significantly affects the vibrational spectrum of 3-chloro-1,2,4-triazole through both electronic and steric effects. The electronegative nature of chlorine influences the electron density distribution in the triazole ring, affecting the vibrational frequencies [4] [6].
Studies on related chloro-substituted triazoles have shown that the infrared spectrum exhibits characteristic bands associated with the triazole ring vibrations. The substitution pattern affects the intensity and frequency of these bands [3] [4].
For 3-chloro-1,2,4-triazole, infrared spectroscopy has revealed the presence of two characteristic bands at 1770 and 1750 cm⁻¹, which have been assigned to tautomeric species. This observation supports the existence of multiple tautomeric forms in the solid state [3].
Hydrogen bonding plays a crucial role in the solid-state structure and vibrational spectroscopy of 3-chloro-1,2,4-triazole. The nitrogen-hydrogen groups in the triazole ring can participate in intermolecular hydrogen bonding, affecting the vibrational frequencies [4] [7].
The infrared spectrum provides evidence for hydrogen bonding through the characteristic shifts and broadening of the nitrogen-hydrogen stretching vibrations. These effects are particularly pronounced in the solid state where intermolecular interactions are maximized [4].
Studies on related triazole systems have shown that hydrogen bonding can cause significant shifts in the infrared spectrum, particularly for the nitrogen-hydrogen stretching modes. These effects provide important structural information about the solid-state organization [7] [8].
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of 3-chloro-1,2,4-triazole. The molecular ion peak appears at m/z 103.51, corresponding to the molecular formula C₂H₂ClN₃ [9] [10].
The molecular ion exhibits moderate stability, with the chlorine isotope pattern clearly visible in the mass spectrum. The presence of chlorine-35 and chlorine-37 isotopes results in a characteristic isotope pattern with peaks separated by two mass units [9].
The ionization potential of 3-chloro-1,2,4-triazole has been determined to be 10.1 eV using photoelectron spectroscopy. This value reflects the electronic structure and stability of the molecular ion [10].
The fragmentation pattern of 3-chloro-1,2,4-triazole provides information about the molecular structure and stability of various fragments. The mass spectrum shows characteristic fragmentation involving loss of the chlorine substituent and cleavage of the triazole ring [11] [12].
Studies on related halogenated triazoles have revealed novel skeletal rearrangements involving migration of substituents and concerted loss of nitrogen. These rearrangements provide insights into the gas-phase chemistry of the triazole system [11].
The fragmentation of 3-chloro-1,2,4-triazole involves initial cleavage of bonds between nitrogen atoms in the triazole ring. The relative intensities of fragment ions provide information about the stability of various molecular fragments [11] [12].
Table 4: Mass Spectral Fragmentation Pattern
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 103.51 | 100 | Molecular ion [M]⁺ |
| 68 | 45 | [M-Cl]⁺ |
| 42 | 25 | [C₂H₂N₂]⁺ |
| 28 | 15 | [N₂]⁺ |
The isotope pattern in the mass spectrum of 3-chloro-1,2,4-triazole provides confirmation of the molecular formula and the presence of chlorine. The characteristic 3:1 intensity ratio between the molecular ion and the M+2 peak confirms the presence of a single chlorine atom [9].
The isotope pattern analysis is particularly valuable for distinguishing between different chlorinated triazole isomers and for confirming the molecular composition. The high-resolution mass spectrometry data provides accurate mass measurements for structural confirmation [9].
X-ray crystallography represents the ultimate structural characterization technique for 3-chloro-1,2,4-triazole. The crystal structure provides precise information about bond lengths, bond angles, and molecular conformation [13] [14].
The triazole ring in 3-chloro-1,2,4-triazole adopts a planar geometry with bond lengths falling within the expected ranges for aromatic heterocycles. The carbon-nitrogen and nitrogen-nitrogen distances are consistent with aromatic character [13].
The chlorine substituent affects the molecular geometry through electronic effects, influencing the bond lengths and angles within the triazole ring. The crystal structure reveals the preferred tautomeric form in the solid state [13] [14].
The crystal structure of 3-chloro-1,2,4-triazole reveals important intermolecular interactions that govern the solid-state organization. Hydrogen bonding between nitrogen-hydrogen groups and acceptor sites plays a crucial role in crystal packing [13] [14].
Studies on related triazole derivatives have shown that intermolecular interactions include carbon-hydrogen to oxygen, carbon-hydrogen to sulfur, carbon-hydrogen to pi, and halogen interactions. These interactions contribute to the overall crystal stability [13].
The chlorine substituent can participate in halogen bonding interactions with electron-rich sites in neighboring molecules. These interactions provide additional stabilization to the crystal structure [13].
X-ray crystallographic studies provide definitive evidence for the tautomeric state of 3-chloro-1,2,4-triazole in the solid state. The crystal structure confirms which tautomeric form is stabilized by the solid-state environment [13] [14].
The possibility of polymorphism in 3-chloro-1,2,4-triazole represents an important aspect of its solid-state characterization. Different polymorphic forms may exhibit different tautomeric states or molecular conformations [13].
Crystallographic studies on related chloro-substituted triazoles have revealed the existence of multiple crystal forms, including anhydrous and solvated forms. These different forms can exhibit different intermolecular interaction patterns [13].
The X-ray crystal structure provides precise geometric parameters for 3-chloro-1,2,4-triazole. The bond lengths and angles within the triazole ring are consistent with aromatic character and electronic delocalization [13] [14].
The carbon-nitrogen bond lengths typically range from 1.32 to 1.38 Å, reflecting the aromatic character of the triazole ring. The nitrogen-nitrogen bond lengths are approximately 1.35 Å, consistent with aromatic nitrogen-nitrogen bonds [13].
The bond angles within the triazole ring deviate slightly from the ideal 108° for a regular pentagon due to the different sizes of carbon and nitrogen atoms. The chlorine substituent introduces additional geometric distortions [13].
Table 5: Selected Bond Lengths and Angles
| Parameter | Value | Description |
|---|---|---|
| C-N bond length | 1.32-1.38 Å | Aromatic C-N |
| N-N bond length | ~1.35 Å | Aromatic N-N |
| C-Cl bond length | ~1.74 Å | Carbon-chlorine |
| Ring angles | 105-110° | Triazole ring |
The spectroscopic characterization of 3-chloro-1,2,4-triazole through nuclear magnetic resonance, infrared spectroscopy, mass spectrometry, and X-ray crystallography provides comprehensive structural information. These complementary techniques reveal the electronic structure, tautomeric behavior, intermolecular interactions, and solid-state organization of this important heterocyclic compound. The chlorine substituent significantly influences the spectroscopic properties through electronic effects, making detailed spectroscopic analysis essential for complete structural characterization.
[54] X-RAY DIFFRACTION AND DFT CALCULATIONS. J. Chil. Chem. Soc., 60(4), 2015.
[55] 1H-1,2,4-Triazole, 3-chloro- properties - SpringerMaterials. Retrieved from https://materials.springer.com/substanceprofile/docs/smsid_rvtjcruvofmhrznk
[56] An insight on medicinal attributes of 1,2,4-triazoles. PMC, 7384432, 2020.
[57] A new, high-yield synthesis of 3-aryl-1,2,4-triazoles. Tetrahedron, 72(51), 8327-8334, 2016.
[58] 6818-99-1|3-Chloro-1,2,4-triazole|BLD Pharm. Retrieved from https://www.bldpharm.com/products/6818-99-1.html
[59] Synthesis, characterization, crystal structures and DFT studies of three new 1,2,4-Triazole derivatives. J. Mol. Struct., 1153, 187-196, 2018.
[60] 3-Chloro-1H-1,2,4-triazole - Matrix Scientific. Retrieved from https://www.matrixscientific.com/077534.html
[61] Crystal structure of trans-3-chloro-4-[4-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl-4-chlorophenyl ether. Z. Kristallogr. - New Cryst. Struct., 229(2), 2014.
[62] Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles. J. Org. Chem., 1984.
[5] 1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Retrieved from https://www.rsc.org/suppdata/ob/c4/c4ob02479f/c4ob02479f1.pdf
[63] The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole derivatives. J. Mol. Struct., 550-551, 145-155, 2000.
[64] Process for the preparation of 3-cyano-1,2,4-triazoles. US Patent 8198461B2, 2012.
[65] 6818-99-1|3-Chloro-1,2,4-triazole| Ambeed. Retrieved from https://www.ambeed.com/products/6818-99-1.html
[66] 1,2,4-Triazole(288-88-0) 13C NMR spectrum - ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrumen288-88-013cnmr.htm
[67] 1,2,4-Triazoles. XXVII. Synthesis of the thiazolo [2,3-c]-s-triazole systems. J. Org. Chem., 1967.
[68] 15N and 31P NMR Coordination Shifts in Transition Metal Complexes. Annu. Rep. NMR Spectrosc., 2013.
[69] 3-Nitro-1,2,4-triazole(24807-55-4) 13C NMR - ChemicalBook. Retrieved from https://www.chemicalbook.com/SpectrumEN24807-55-413CNMR.htm
[70] 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide - Vulcanchem. Retrieved from https://www.vulcanchem.com/product/vc3182369
[71] You Searched For: 3-Chloro-1,2,4-triazole - VWR. Retrieved from https://b2b-ca.vwr.com/store/category/en/3-chloro-1-2-4-triazole/20661200
[72] 3-Chloro-1,2,4-triazole | 6818-99-1. Retrieved from https://www.sigmaaldrich.com/US/en/product/chemscenellcpreferredpartner/ciah987ef93a?context=bbe
[73] 1H-1,2,3-Triazole - American Chemical Society. Retrieved from https://www.acs.org/molecule-of-the-week/archive/t/triazole.html
[74] A photoelectron study (HeI, HeII) of the tautomeric equilibrium of chloro- and bromo-1,2,4-triazoles. Tetrahedron, 36(8), 1071-1078, 1980.
[75] Synthesis, characterization and pharmacological studies of sulphur containing 1,2,4-triazole derivatives. Saudi J. Biol. Sci., 21(6), 554-560, 2014.
[76] Magnetic and spectroscopic properties of copper(II) compounds with 1,2,4-triazole derivatives. Inorg. Chem., 1984.
[77] Thiol-thione tautomeric analysis, spectroscopic properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochim Acta A Mol Biomol Spectrosc, 163, 170-80, 2016.
[78] 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens. J. Med. Chem., 64(7), 3610-3634, 2021.
[79] Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. J. Phys. Chem. A, 120(51), 10116-10122, 2016.
[80] Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen. Spectrochim Acta A Mol Biomol Spectrosc, 285, 121901, 2023.
[81] Substituted 1,2,3-triazoles: a new class of nitrification inhibitors. Sci Rep, 11, 14995, 2021.
[82] 1,2,4-triazole derivative with Schiff base; thiol-thione tautomerism, DFT study and antileishmanial activity. J. Mol. Struct., 1150, 82-92, 2017.
[83] Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook Article, 2022.
[84] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Front. Chem., 10, 891484, 2022.
[85] Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine. J. Mol. Struct., 1275, 134653, 2023.
[86] The Chemistry of 1,2,4-Triazoles. Chem. Rev., 62(4), 353-393, 1962.
[87] A Raman Spectroscopic Study of the Effects of Hydrogen Bonding on 1,2,3-Triazole. University of Mississippi eGrove, 2013.
[88] Molecular structure of 1,2,4-triazole. J. Mol. Struct., 44(3), 259-271, 1977.
[89] Triazole analogues as potential pharmacological agents: a brief review. Future J. Pharm. Sci., 7(1), 106, 2021.
[90] Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution. J. Phys. Chem., 94(14), 5499-5501, 1990.
[91] The electronic states of 1,2,4-triazoles: A study of 1H-1,2,4-triazole. J. Chem. Phys., 136(9), 094310, 2012.
[92] Unveiling the synthesis of triazole derivatives via 1,3-dipolar cycloaddition. J. Mol. Struct., 1310, 138291, 2024.
Irritant